molecular formula C19H15F4N3O3 B11086918 N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

Cat. No.: B11086918
M. Wt: 409.3 g/mol
InChI Key: XLHRIRXRSRIQCK-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and an imidazolidinone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15F4N3O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H15F4N3O3/c20-13-7-9-14(10-8-13)26-16(28)18(19(21,22)23,25-17(26)29)24-15(27)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,24,27)(H,25,29)

InChI Key

XLHRIRXRSRIQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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